N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine
Description
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine is a complex organic compound that features both imidazole and pyridine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Properties
IUPAC Name |
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-9-5-13-12(16-9)7-15-11-4-8(2)10(6-14-11)17(18)19/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSMWZNRPDTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CNC2=NC=C(C(=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nickel or palladium catalysts for cyclization, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Known for its antimicrobial properties.
Benzimidazole derivatives: Widely studied for their pharmacological activities.
Uniqueness
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine is unique due to its combination of imidazole and pyridine rings, along with the presence of nitro, methyl, and ethyl groups.
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